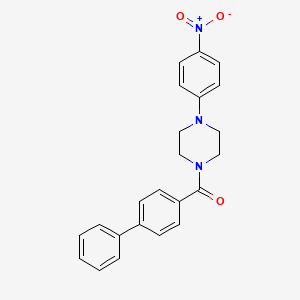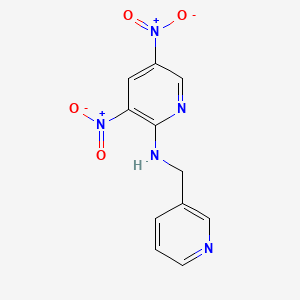![molecular formula C21H21NO4 B4978812 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
作用機序
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one acts as a competitive inhibitor of PI3K by binding to its ATP-binding site and preventing the phosphorylation of its downstream targets, including Akt and mTOR. This leads to the inhibition of various signaling pathways that are involved in cell growth, survival, and metabolism, and the induction of cell cycle arrest and apoptosis. 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one also inhibits the activity of other kinases, such as DNA-PK and mTORC1, which are involved in DNA repair and protein synthesis, respectively.
Biochemical and Physiological Effects:
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to induce apoptosis and autophagy in cancer cells, to inhibit insulin-stimulated glucose uptake and glycogen synthesis in skeletal muscle cells, and to suppress the production of pro-inflammatory cytokines in immune cells. 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has also been shown to reduce the growth and metastasis of tumors in animal models, and to improve insulin sensitivity and glucose tolerance in diabetic mice.
実験室実験の利点と制限
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has several advantages as a pharmacological tool for scientific research. It is a highly potent and selective inhibitor of PI3K, which allows for the precise manipulation of its activity in cells and tissues. It is also relatively stable and soluble, which facilitates its administration and delivery in vitro and in vivo. However, 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has some limitations as well. It can inhibit other kinases and signaling pathways, which may complicate the interpretation of its effects. It can also have off-target effects and toxicity at high concentrations, which require careful dosing and monitoring.
将来の方向性
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has opened up new avenues for scientific research on the role of PI3K in health and disease, and has provided insights into the development of new therapies for cancer, diabetes, and autoimmune disorders. However, there are still many unanswered questions and challenges that need to be addressed in future studies. Some of the future directions for research on 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one include:
- Investigating the role of different isoforms and subunits of PI3K in various cellular and physiological processes, and developing more selective inhibitors for them.
- Studying the crosstalk and feedback mechanisms between PI3K and other signaling pathways, such as MAPK, JAK/STAT, and NF-κB, and identifying new targets for combination therapy.
- Developing new formulations and delivery methods for 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one that can enhance its bioavailability and specificity, and reduce its toxicity and side effects.
- Exploring the potential of 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one as a diagnostic and prognostic biomarker for cancer and other diseases, and developing new imaging and detection techniques for it.
- Investigating the role of 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one in stem cell biology and regenerative medicine, and developing new strategies for tissue engineering and repair.
合成法
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one can be synthesized using a multistep process that involves the condensation of 2-hydroxyacetophenone with 4-morpholineethanol, followed by the reaction of the resulting product with ethyl bromoacetate and sodium hydride, and the subsequent cyclization of the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is purified by column chromatography and recrystallization, and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been extensively used as a pharmacological tool to investigate the role of PI3K in various cellular and physiological processes. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy, and to sensitize them to chemotherapy and radiotherapy. It has also been used to study the regulation of insulin signaling and glucose metabolism, and to develop new therapies for diabetes and obesity. In addition, 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been employed to investigate the pathogenesis of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, and to identify new targets for their treatment.
特性
IUPAC Name |
3-(2-morpholin-4-ylethoxy)-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19-17-8-4-5-9-18(17)26-20(16-6-2-1-3-7-16)21(19)25-15-12-22-10-13-24-14-11-22/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUVYQQXBYXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)
![N-(4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4978754.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)
![2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B4978780.png)
![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)
![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)